
4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a synthetic derivative of an amino acid, methionine, and is known for its ability to enhance the growth and performance of animals. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques
The compound is synthesized using amination methods. Its structural characterization involves various techniques like IR, 1H-NMR, 13C-NMR, mass spectral data, and elemental analysis. Such methods are crucial for understanding the compound's structure and properties (Idhayadhulla, Kumar, & Nasser, 2010).
Chain Heterocyclization
The compound can be prepared through chain heterocyclization, starting from commercially available materials. This process involves adding the pyrrole and thiazole rings in steps, demonstrating its versatility in chemical synthesis (Vovk, Pinchuk, Tolmachov, & Gakh, 2010).
Chemical Reactions
Three-Component Condensation
The compound participates in three-component condensation reactions, leading to the formation of various derivatives. These reactions involve multiple reagents and yield structurally diverse products (Gein & Mar'yasov, 2015).
Transformation into Derivatives
The compound can be transformed into different derivatives, showcasing its potential in creating diverse chemical entities. Such transformations are essential for developing new chemical compounds with varied properties (Žugelj et al., 2009).
Biological Activity
Antifungal Effects
Derivatives of this compound exhibit antifungal properties against fungi like Aspergillus terreus and Aspergillus niger. This suggests its potential application in antifungal drug development (Jafar et al., 2017).
Biological Activity Studies
Studies have shown that certain derivatives of this compound have pharmacological interest, indicating potential in drug discovery and medicinal chemistry (Bijev, Prodanova, & Nankov, 2003).
Applications in Chemistry
Heterocyclization Reactions
The compound serves as a starting material in heterocyclization reactions, leading to structurally diverse compounds. This aspect underlines its utility in organic synthesis (Aquino et al., 2015).
Alkylation and Ring Closure Reactions
The compound is utilized in alkylation and ring closure reactions, contributing to the generation of a diverse library of chemical compounds. Such reactions are fundamental in the field of synthetic chemistry (Roman, 2013).
Eigenschaften
IUPAC Name |
4-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-5-7-18-11(2)9-13(12(18)3)14-10-20-15(17-14)16-6-8-19-4/h9-10H,5-8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJODBRVFOWSZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C2=CSC(=N2)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone](/img/structure/B2454282.png)
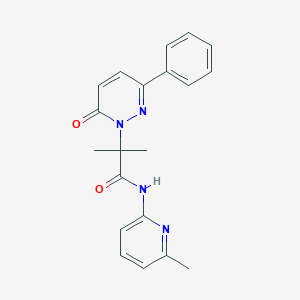
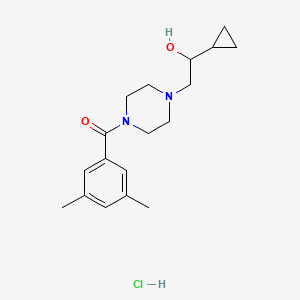
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2454286.png)
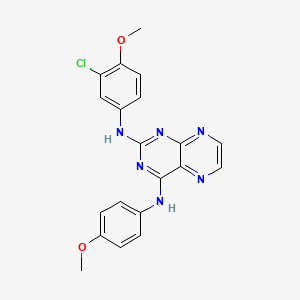
![8-bromo-3-(2,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2454291.png)
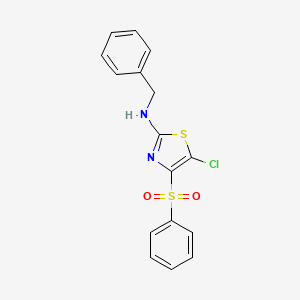
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2454295.png)
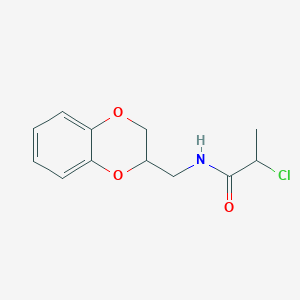
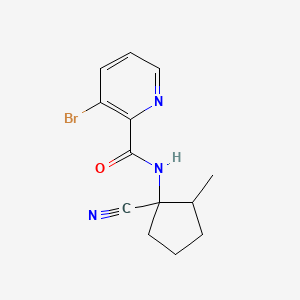

![1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2454300.png)

